4-methoxyphenyl pentanoate
CAS No.: 67001-63-2
Cat. No.: VC21488933
Molecular Formula: C12H16O3
Molecular Weight: 208.25g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67001-63-2 |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25g/mol |
| IUPAC Name | (4-methoxyphenyl) pentanoate |
| Standard InChI | InChI=1S/C12H16O3/c1-3-4-5-12(13)15-11-8-6-10(14-2)7-9-11/h6-9H,3-5H2,1-2H3 |
| Standard InChI Key | ZPDRGYSTSKWYID-UHFFFAOYSA-N |
| SMILES | CCCCC(=O)OC1=CC=C(C=C1)OC |
| Canonical SMILES | CCCCC(=O)OC1=CC=C(C=C1)OC |
Introduction
Chemical Structure and Properties
4-Methoxyphenyl pentanoate (CAS No. 67001-63-2) is an ester formed between pentanoic acid and 4-methoxyphenol. This compound has the molecular formula C₁₂H₁₆O₃ with a molecular weight of 208.25 g/mol. Its structure features a pentanoyl group attached to a 4-methoxyphenyl ring through an ester linkage.
Chemical Reactivity
As an ester, 4-methoxyphenyl pentanoate exhibits typical reactivity patterns:
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Hydrolysis: Susceptible to both acid and base hydrolysis, yielding pentanoic acid and 4-methoxyphenol
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Transesterification: Can undergo ester exchange reactions with alcohols
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Reduction: Can be reduced to corresponding alcohols using appropriate reducing agents
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Methoxy group reactions: The methoxy group can participate in various substitution reactions
Synthesis Methods
Esterification Approach
The most direct synthesis method for 4-methoxyphenyl pentanoate involves the esterification of pentanoic acid with 4-methoxyphenol. This reaction typically requires acid catalysis or activating agents to facilitate the formation of the ester bond.
A general synthesis procedure may involve:
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Reaction of pentanoic acid with 4-methoxyphenol in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Alternative use of pentanoyl chloride with 4-methoxyphenol in the presence of a base such as triethylamine or pyridine
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Use of pentanoic anhydride as the acylating agent
Physicochemical Properties
The physicochemical properties of 4-methoxyphenyl pentanoate influence its behavior in various environments and applications:
| Property | Predicted Value | Notes |
|---|---|---|
| Log P | 2.45-3.1 | Indicates moderate lipophilicity |
| Solubility | Low in water, high in organic solvents | Typical of aromatic esters |
| Boiling Point | >250°C (estimated) | At standard pressure |
| Hydrolytic Stability | Moderate | Susceptible to enzymatic hydrolysis |
| Topological Polar Surface Area | ~46.5 Ų | Estimated based on structure |
Analytical Characterization
Spectroscopic Properties
For identification and purity assessment, 4-methoxyphenyl pentanoate can be characterized using various spectroscopic techniques:
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IR Spectroscopy: Expected characteristic bands include:
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Ester C=O stretch: ~1740-1760 cm⁻¹
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Aromatic C=C stretch: ~1600-1450 cm⁻¹
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C-O stretching: ~1200-1250 cm⁻¹
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Methoxy C-H stretching: ~2800-2850 cm⁻¹
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NMR Spectroscopy:
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¹H-NMR would show characteristic signals for:
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Methoxy protons (~3.7-3.8 ppm)
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Aromatic protons (~6.8-7.2 ppm)
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Methylene protons of the pentanoyl chain (~1.3-2.5 ppm)
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Terminal methyl group (~0.9-1.0 ppm)
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Comparative Analysis with Related Compounds
Structural Comparisons
4-Methoxyphenyl pentanoate shares structural similarities with several compounds but maintains distinct properties:
| Compound | Molecular Formula | Structural Relationship | Key Differences |
|---|---|---|---|
| 5-(4-Methoxyphenyl)pentanoic acid | C₁₂H₁₆O₃ | Isomeric compound | Carboxylic acid vs. ester functionality |
| Methyl pentanoate | C₆H₁₂O₂ | Similar aliphatic chain | Contains methyl ester instead of aryl ester |
| N-(4-Methoxyphenyl)pentanamide | C₁₂H₁₇NO₂ | Similar basic structure | Contains amide instead of ester linkage |
| 4-Methoxyphenyl acetate | C₉H₁₀O₃ | Similar aromatic portion | Contains shorter carbon chain |
Functional Distinctions
The functional differences between 4-methoxyphenyl pentanoate and its related compounds result in distinct chemical behaviors:
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Unlike 5-(4-methoxyphenyl)pentanoic acid, which has a terminal carboxylic acid group, 4-methoxyphenyl pentanoate features an ester bond that connects the pentanoic acid to the 4-methoxyphenol moiety
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Compared to N-(4-methoxyphenyl)pentanamide, 4-methoxyphenyl pentanoate has an ester linkage rather than an amide bond, resulting in different hydrolytic stability and biological activities
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The presence of the methoxy group distinguishes it from similar phenyl esters, potentially modifying its electronic properties and reactivity
Research Status and Future Directions
The current research on 4-methoxyphenyl pentanoate appears limited compared to its related compounds. Future research directions may include:
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Comprehensive investigation of its biological activities, particularly anthelmintic and antimicrobial properties
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Development of efficient and environmentally friendly synthesis methods
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Exploration of its potential as a building block in medicinal chemistry
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Structure-activity relationship studies comparing it with similar esters
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Evaluation of its pharmacokinetic properties and potential as a prodrug
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